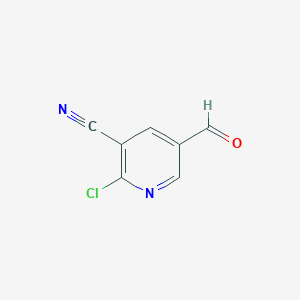
2-Chloro-5-formylnicotinonitrile
説明
2-Chloro-5-formylnicotinonitrile is a chemical compound with the molecular formula C7H3ClN2O and a molecular weight of 166.56 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-formylnicotinonitrile consists of seven carbon atoms, three hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom . The exact spatial arrangement of these atoms can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The predicted boiling point of 2-Chloro-5-formylnicotinonitrile is 278.1±35.0 °C, and its predicted density is 1.41±0.1 g/cm3 . Its pKa is predicted to be -4.16±0.10 .科学的研究の応用
Synthetic Pathways and Anticancer Potential
2-Chloro-5-formylnicotinonitrile serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. For instance, it has been utilized in the creation of 2-amino-3-cyanopyridine derivatives that exhibit potential anticancer activities. These derivatives include pyrimidine, thiourea, acetamide, and isoindoline derivatives, showcasing the compound's utility in diversifying anticancer agents (Mansour et al., 2021).
Photoelectrochemical Detection Applications
Furthermore, 2-Chloro-5-formylnicotinonitrile has found application in the field of photoelectrochemical detection. Specifically, its derivative, 5-formylcytosine, has been used in constructing biosensors for the detection of genetic modifications in plants. This application underscores the compound's relevance in biotechnological research and its potential in environmental monitoring and agricultural studies (Li et al., 2019).
Environmental and Biotechnological Research
The environmental and biotechnological applications of 2-Chloro-5-formylnicotinonitrile derivatives are significant. Research has demonstrated its role in biotransformation processes, particularly in converting 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, a key precursor in the synthesis of pesticides and medicines. This showcases the compound's importance in sustainable chemistry and its potential in developing eco-friendly biocatalytic processes (Jin et al., 2011).
Antibacterial and Antimicrobial Applications
Additionally, 2-Chloro-5-formylnicotinonitrile and its derivatives have been explored for their antibacterial and antimicrobial properties. Studies have identified compounds synthesized from this chemical as potent antibacterial and antimicrobial agents, indicating its potential in addressing drug-resistant microbial infections and its utility in the development of new antimicrobial compounds (Ali et al., 2013).
作用機序
Target of Action
The primary target of 2-Chloro-5-formylnicotinonitrile is the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are members of the nuclear hormone receptor family, playing pivotal roles in regulating glucose and lipid metabolism as well as inflammation .
Mode of Action
2-Chloro-5-formylnicotinonitrile interacts with its targets through a series of biochemical reactions. Specifically, MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2-Chloro-5-formylnicotinonitrile to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process is concentration-dependent .
Biochemical Pathways
The compound affects several biochemical pathways. It triggers perilipin 2 expression via PPARδ and induces lipogenesis and triglyceride accumulation in human THP-1 Macrophages . Profiling expression of PPAR target genes showed upregulation of several genes involved in lipid uptake, transport, and storage as well as fatty acid synthesis .
Pharmacokinetics
The compound’s molecular weight is 16656 , which may influence its bioavailability and distribution within the body.
Result of Action
The action of 2-Chloro-5-formylnicotinonitrile results in significant changes at the molecular and cellular levels. It leads to the upregulation of perilipin 2 (PLIN2), a well-known PPARγ target . This upregulation occurs in many human and murine macrophage cell models and also primary cells . In line with this and with upregulation of PLIN2 protein, the compound elevates lipogenesis and increases triglyceride levels .
Safety and Hazards
特性
IUPAC Name |
2-chloro-5-formylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O/c8-7-6(2-9)1-5(4-11)3-10-7/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLGDNLEUWDYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-formylnicotinonitrile | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B168509.png)
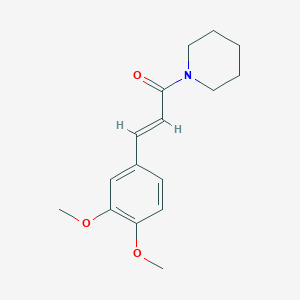
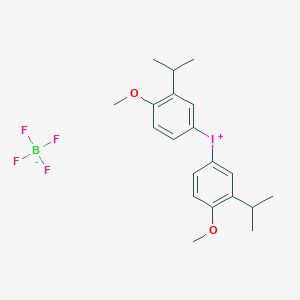
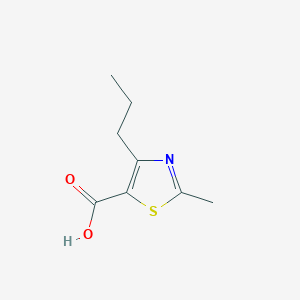
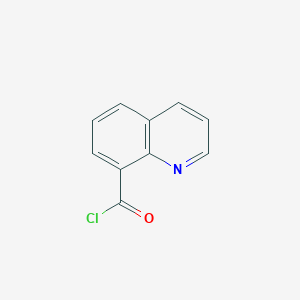

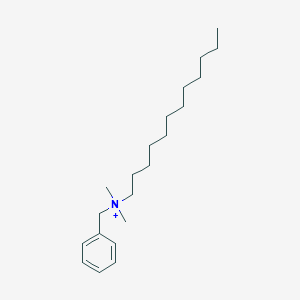
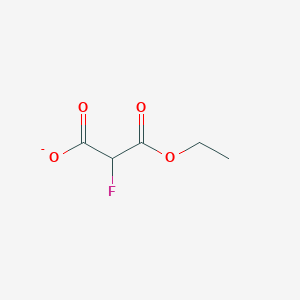
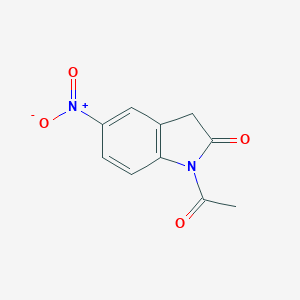
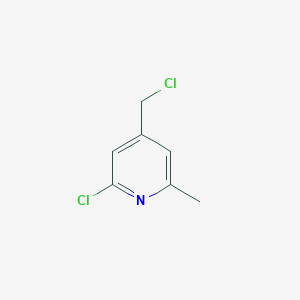
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)

![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)
